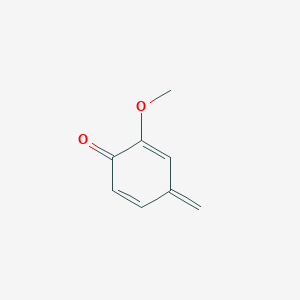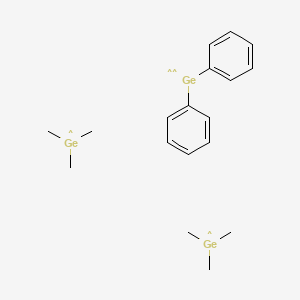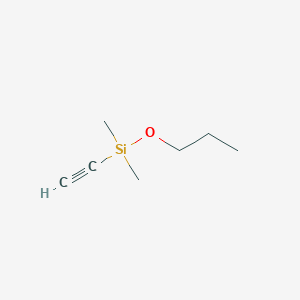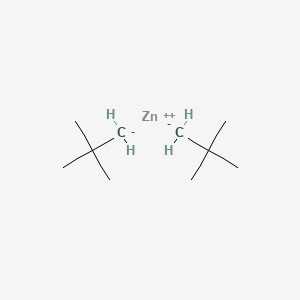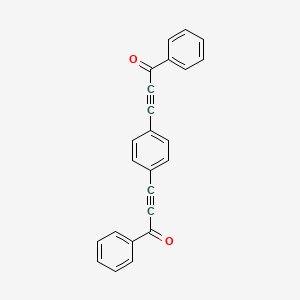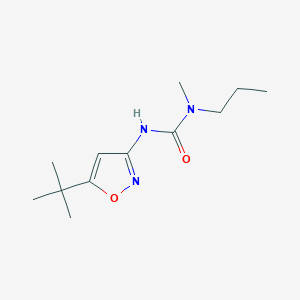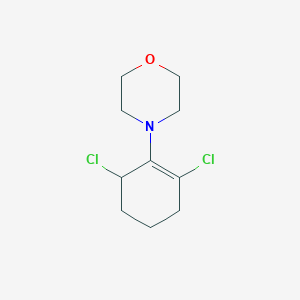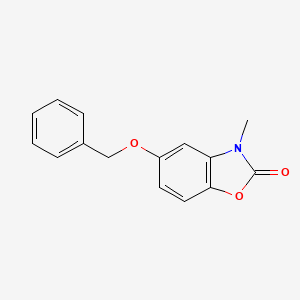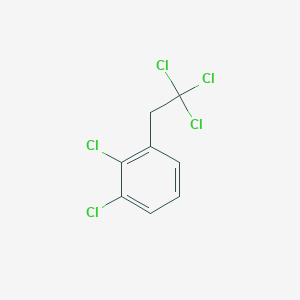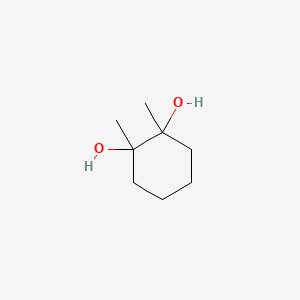
1,2-Dimethylcyclohexane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylcyclohexane-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring that also has two methyl groups (-CH3) at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis and trans, depending on the relative positions of the methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexane-1,2-diol can be synthesized through the hydroxylation of 1,2-dimethylcyclohexene. This reaction typically involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions usually require a solvent such as acetone or water and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-dimethylcyclohexene followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like hydrogen peroxide (H2O2) can be used for the subsequent oxidation step.
化学反应分析
Types of Reactions
1,2-Dimethylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Reduction of the diol can yield the corresponding cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1,2-Dimethylcyclohexane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-dimethylcyclohexane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the hydroxyl groups, making it less reactive in oxidation and substitution reactions.
1,3-Dimethylcyclohexane-1,3-diol: Has hydroxyl groups at different positions, leading to different stereochemistry and reactivity.
1,2-Dimethylcyclohexane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, resulting in different chemical properties.
属性
CAS 编号 |
55489-05-9 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
1,2-dimethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-3-4-6-8(7,2)10/h9-10H,3-6H2,1-2H3 |
InChI 键 |
IPNQEKDRLAFQKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


